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Compound of Interest

Compound Name: 5-lodo-1H-indazol-3-ol

Cat. No.: B127809

An In-depth Technical Guide to 5-lodo-1H-indazol-3-ol: Chemical Properties and Reactivity

Disclaimer: Direct experimental data for 5-lodo-1H-indazol-3-ol is limited in publicly available
literature. This guide has been compiled by leveraging data from structurally analogous
compounds, including the indazole core, 3-hydroxyindazoles (indazol-3-ones), and 5-
haloindazoles. The information on properties, reactivity, and experimental protocols is therefore
presented as a predictive guide for research purposes.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials
science, forming the core of numerous pharmaceuticals, including kinase inhibitors like Axitinib
and Pazopanib. Its unique electronic properties and versatile functionalization potential make it
a valuable building block for drug discovery. This guide focuses on 5-lodo-1H-indazol-3-ol, a
derivative poised for significant synthetic utility. The presence of three key reactive sites—the
indazole nitrogen atoms, the hydroxyl group at the C3-position, and the iodine atom at the C5-
position—makes this molecule a highly versatile intermediate for the construction of complex
molecular architectures.

This document provides a comprehensive overview of the predicted chemical properties,
reactivity, and synthetic protocols relevant to 5-lodo-1H-indazol-3-ol, intended for researchers,
chemists, and professionals in drug development.
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Chemical Structure and Properties

5-lodo-1H-indazol-3-ol is characterized by a fused benzene and pyrazole ring system. A
critical feature of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the
corresponding keto form, 1,2-dihydro-3H-indazol-3-one. In solution, the 3-hydroxy-1H-indazole
tautomer is generally considered to be the predominant form.[1]

Figure 1: Tautomeric equilibrium of 5-lodo-1H-indazol-3-ol.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 5-lodo-1H-
indazol-3-ol. These values are estimated based on the parent compound 1H-indazol-3-ol and
related iodo-substituted aromatics.[2]

Property Predicted Value Reference | Basis
Molecular Formula C7HsIN20

Molecular Weight 259.95 g/mol

Appearance Off-white to light beige solid Analogy to 1-Benzyl-3-

hydroxy-1H-indazole[3]

Melting Point >200 °C (decomposes) Analogy to 1H-indazol-3-0l[2]

Analogy to 1-Benzyl-3-
pKa ~11-12 (hydroxyl proton) )
hydroxy-1H-indazole[3]

Soluble in polar aprotic
Solubilt solvents (DMSO, DMF), General solubility of indazole
olubili
Y slightly soluble in alcohols, derivatives

insoluble in water.

Reactivity and Synthetic Applications

The synthetic utility of 5-lodo-1H-indazol-3-ol stems from its three distinct reactive centers,
allowing for sequential and regioselective functionalization.

Figure 2: Key reactive sites on the 5-lodo-1H-indazol-3-ol scaffold.
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N-Alkylation and N-Acylation

The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential
regioselectivity challenges during alkylation or acylation. The ratio of N1 to N2 substitution is
highly dependent on the reaction conditions.[4]

o N1-Selectivity: Generally favored under thermodynamic control. Conditions using a strong,
non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like
tetrahydrofuran (THF) typically yield the N1-alkylated product as the major isomer.[4][5]

o N2-Selectivity: Can be favored under kinetic control or when steric hindrance at the N1
position is significant. Substituents at the C7 position can direct alkylation to the N2 position.

[5]

O-Alkylation and O-Acylation

The hydroxyl group at the C3 position is nucleophilic and can undergo reactions such as
etherification (O-alkylation) and esterification (O-acylation).[6] Competition between N- and O-
alkylation can occur. The choice of base is critical; using a milder base like potassium
carbonate (K2COs) may favor O-alkylation, whereas a strong base like NaH will preferentially
deprotonate the indazole N-H, leading to N-alkylation.

C5-lodo Group: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C5 position is the most versatile site for building molecular
complexity. It serves as an excellent handle for various palladium-catalyzed cross-coupling
reactions, allowing for the introduction of a wide range of substituents.

e Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with
aryl or vinyl boronic acids/esters. This is a robust method for synthesizing 5-aryl or 5-vinyl
indazoles.[7][8]

o Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling
with primary or secondary amines, providing access to 5-aminoindazole derivatives.[9]

e Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, yielding 5-
alkynylindazoles.
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e Heck Coupling: Couples the iodoindazole with alkenes to introduce vinyl groups.

Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route

A plausible synthetic pathway to 5-lodo-1H-indazol-3-ol is outlined below, starting from
commercially available 2-amino-5-iodobenzoic acid.

(Z-Amino-S-iodobenzoic Aci(D
Diazotization
(NaNOz, HCI, 0 °C)

Diazonium Salt Intermediate

i

Reduction
(Naz2S0s or SnCl2)

i

Hydrazine Intermediate

i

Cyclization
(Heat or Acid Catalyst)

Click to download full resolution via product page
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Figure 3: Proposed workflow for the synthesis of 5-lodo-1H-indazol-3-ol.

General Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize
conditions for the specific substrate.

Protocol 1: N1-Alkylation (Selective)[10]

e Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add
5-lodo-1H-indazol-3-ol (1.0 equiv).

e Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material
(typically at a concentration of 0.1-0.2 M).

» Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 equiv) portion-wise.

 Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 30 minutes.

o Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the
suspension at room temperature.

o Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or
LC-MS.

o Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous
ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling[8]
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Reactants & Reagents

5-lodo-1H-indazol-3-ol Arylboronic Acid Pd Catalyst Base Solvent
(1.0 equiv) (1.2 - 1.5 equiv) (e.g., Pd(dppf)Clz, 2-5 mol%) (e.g., K2COs or Cs2CO0s3, 2.0-3.0 equiv) (e.g., Dioxane/H20 or DME)

Combine reactants in a flask.
Degas with N2 or Ar for 15-20 min.

v
Heat reaction mixture
(e.g., 80-100 °C) for 2-12 h.
Monitor by TLC or LC-MS.

v

Cool to RT, dilute with water,
extract with organic solvent (EtOAc).

Wash organic layer, dry, concentrate.
Purify by column chromatography.

y

>

Click to download full resolution via product page

Figure 4: General experimental workflow for Suzuki-Miyaura coupling.

e Preparation: In a reaction vessel, combine 5-lodo-1H-indazol-3-ol (1.0 equiv), the
arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Clz, 2-5 mol%),
and a base (e.g., K2COs, 2.0 equiv).

» Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1

ratio).

» Degassing: Purge the reaction mixture with an inert gas (N2 or Ar) for 15-20 minutes.
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e Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as
monitored by TLC or LC-MS (typically 2-12 hours).

o Work-up: Cool the reaction to room temperature. Dilute with water and extract with an
organic solvent like ethyl acetate (3x).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na=S0Oa4, and
concentrate in vacuo. Purify the residue by flash column chromatography.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for 5-lodo-1H-indazol-3-ol,
which are crucial for its characterization. These predictions are based on known data for
iodoindazoles and 3-hydroxyindazoles.[11][12]

Technique Expected Features

0 11-13 ppm: Broad singlet, 1H (NH proton, D20
exchangeable). 6 9-10 ppm: Broad singlet, 1H
(OH proton, D20 exchangeable). & 7.5-8.0 ppm:
Multiplet, 2H (Aromatic protons C4-H and C6-
H). 6 7.0-7.5 ppm: Doublet, 1H (Aromatic proton
C7-H).

1H NMR

8 ~160 ppm: C3 (hydroxyl-bearing carbon). o

~140-145 ppm: Quaternary carbons of the fused
13C NMR ring system. 6 ~110-130 ppm: Aromatic CH

carbons. 6 ~85-90 ppm: C5 (iodine-bearing

carbon).

3200-3400 (broad): O-H and N-H stretching.
~3100: Aromatic C-H stretching. ~1620: C=N

FT-IR (cm™1) stretching of the pyrazole ring. ~1580, 1480:
Aromatic C=C stretching. ~500-600: C-I
stretching.

Mass Spec (ESI) [M+H]*: m/z ~260.95 [M-H]~: m/z ~258.94
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Safety and Handling

Indazole derivatives should be handled with care in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant
gloves are mandatory.

 Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing
agents.

» Disposal: Dispose of chemical waste according to local institutional and governmental
regulations.

Conclusion

5-lodo-1H-indazol-3-ol represents a highly valuable and versatile building block for synthetic
and medicinal chemistry. Its strategically placed functional groups allow for selective
modifications through well-established methodologies like N/O-alkylation and palladium-
catalyzed cross-coupling. While direct experimental data is sparse, this guide provides a
robust, predictive framework based on closely related analogs to facilitate its use in the
laboratory. The ability to introduce diverse substituents at three different positions makes this
compound an excellent starting point for generating libraries of novel indazole derivatives for
biological screening and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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